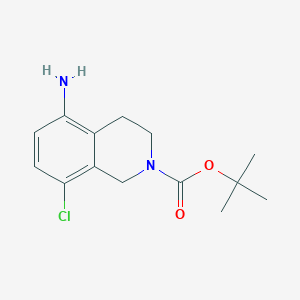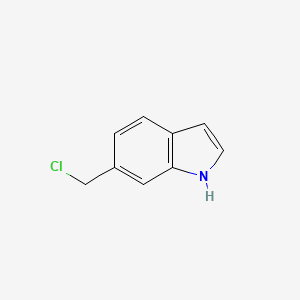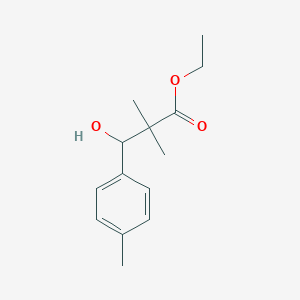![molecular formula C25H30N2O6S B13556795 (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a phenyl group with ethoxy and methylbutoxy substituents, and a tetrahydropyridine ring with a carbonitrile group.
Méthodes De Préparation
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, including the formation of the thiolane ring and the introduction of the phenyl and tetrahydropyridine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiolane and tetrahydropyridine rings.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, the thiolane ring may interact with thiol-containing enzymes, while the tetrahydropyridine ring could modulate receptor activity. The specific molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile include:
Thiolan derivatives: Compounds with similar thiolane rings but different substituents.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents.
Phenyl derivatives: Compounds with similar phenyl groups but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and reactivity not found in other similar compounds.
Propriétés
Formule moléculaire |
C25H30N2O6S |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C25H30N2O6S/c1-5-32-23-13-18(6-7-22(23)33-10-8-16(2)3)12-20-17(4)21(14-26)25(29)27(24(20)28)19-9-11-34(30,31)15-19/h6-7,12-13,16,19H,5,8-11,15H2,1-4H3/b20-12- |
Clé InChI |
HWJNZRXBUYRDDT-NDENLUEZSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)



![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)



![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
